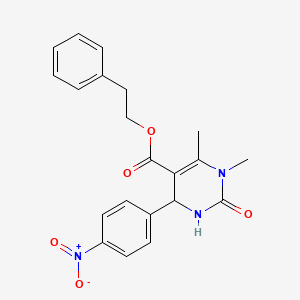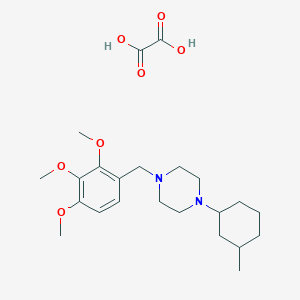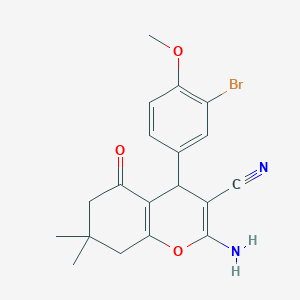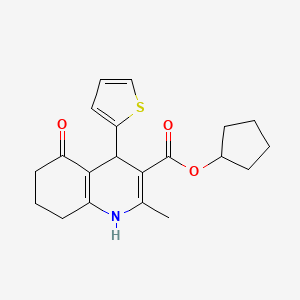![molecular formula C18H13NO4 B5216045 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide, also known as DBF, is a synthetic compound that has been extensively studied for its potential therapeutic effects. DBF belongs to a class of compounds called furanocoumarins, which are known for their diverse biological activities. In recent years, DBF has gained attention for its potential as a treatment for various diseases, including cancer and inflammation.
作用機序
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is not fully understood, but it is thought to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-dependent and caspase-independent pathways. This compound also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor. In inflammation, this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by suppressing the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound also inhibits the expression of the anti-apoptotic protein Bcl-2, which is overexpressed in many types of cancer. In inflammation, this compound inhibits the activation of immune cells such as macrophages and neutrophils, which are involved in the inflammatory response.
実験室実験の利点と制限
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has several advantages for lab experiments, including its stability and ease of synthesis. This compound is also relatively non-toxic, making it a good candidate for in vitro and in vivo studies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments. Another limitation is the lack of clinical data on this compound, which makes it difficult to assess its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide research. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and diabetes. Additionally, the mechanisms of action of this compound in cancer and inflammation are still not fully understood, and further research is needed to elucidate these pathways. Overall, this compound has shown promising potential as a therapeutic agent, and further research is needed to fully understand its potential in the treatment of various diseases.
合成法
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-furoic acid with 2,3-dihydroxybenzaldehyde in the presence of a strong acid catalyst to form a dibenzo[b,d]furan intermediate. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, this compound.
科学的研究の応用
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is also an important target for this compound, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-17-9-12-11-5-2-3-6-14(11)23-16(12)10-13(17)19-18(20)15-7-4-8-22-15/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUOXCSWRSCYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-3-isoxazolecarboxamide](/img/structure/B5215968.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5215979.png)
![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoic acid](/img/structure/B5215992.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)

![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-[3-(trifluoromethyl)benzyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5216016.png)
![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![4-ethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5216032.png)

![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)